Levotofisopam

説明

特性

CAS番号 |

82059-51-6 |

|---|---|

分子式 |

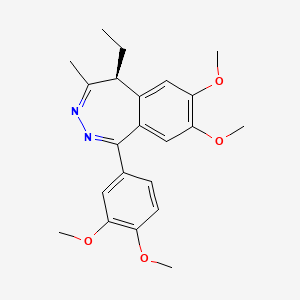

C22H26N2O4 |

分子量 |

382.5 g/mol |

IUPAC名 |

(5S)-1-(3,4-dimethoxyphenyl)-5-ethyl-7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepine |

InChI |

InChI=1S/C22H26N2O4/c1-7-15-13(2)23-24-22(14-8-9-18(25-3)19(10-14)26-4)17-12-21(28-6)20(27-5)11-16(15)17/h8-12,15H,7H2,1-6H3/t15-/m1/s1 |

InChIキー |

RUJBDQSFYCKFAA-OAHLLOKOSA-N |

SMILES |

CCC1C(=NN=C(C2=CC(=C(C=C12)OC)OC)C3=CC(=C(C=C3)OC)OC)C |

異性体SMILES |

CC[C@@H]1C(=NN=C(C2=CC(=C(C=C12)OC)OC)C3=CC(=C(C=C3)OC)OC)C |

正規SMILES |

CCC1C(=NN=C(C2=CC(=C(C=C12)OC)OC)C3=CC(=C(C=C3)OC)OC)C |

同義語 |

1-(3,4-dimethoxyphenyl)-5-ethyl-7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepine dextofisopam EGYT-341 Grandaxin levotofisopam tofisopam tofizopam |

製品の起源 |

United States |

準備方法

Solvent-Antisolvent Pair Selection

| Solvent System | Anti-Solvent | Particle Size (µm) | Crystallinity (%) |

|---|---|---|---|

| Tetrahydrofuran (THF) | Water | 15–25 | 92 |

| Ethanol | Hexane | 30–45 | 85 |

| Dichloromethane | Diethyl Ether | 10–18 | 95 |

Table 1: Crystallization parameters adapted from lyophilization protocols for structurally similar compounds.

Rapid cooling (5°C/min) in THF/water systems yields amorphous phases, while slow cooling (0.5°C/min) promotes monoclinic crystals. XRPD analysis reveals Form I (thermodynamically stable) and Form II (metastable), with Form I preferred for oral formulations due to higher dissolution rates.

Lyophilization for Parenteral Formulations

US8158152B2 details a lyophilization protocol for heat-sensitive benzodiazepines:

Process Parameters

-

Freezing : Shelf temperature: −30°C, 4 hours

-

Primary Drying : −5°C at 200 µM vacuum, 12 hours

-

Secondary Drying : 30°C, 15 hours (residual solvent <0.1%)

Reconstitution with 0.9% saline achieves 50 mg/mL solubility, suitable for intravenous administration.

Analytical Characterization

Critical quality attributes include:

-

Chiral Purity : Chiral HPLC (Chiralpak AD-H column, hexane/ethanol 90:10, 1 mL/min) confirms ≥99.5% (S)-enantiomer.

-

Stability : Accelerated testing (40°C/75% RH, 6 months) shows <0.2% degradation, indicating no need for antioxidant excipients.

Regulatory and Manufacturing Considerations

化学反応の分析

反応の種類: レボトフィソパムは、次のようなさまざまな化学反応を起こします。

酸化: 特定の条件下で酸化され、対応する酸化生成物を生成することができます。

還元: 還元反応により、レボトフィソパムは還元された形態に変換されます。

一般的な試薬および条件:

酸化: 過マンガン酸カリウムまたは三酸化クロムなどの一般的な酸化剤。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬および条件によって異なります。 例えば、酸化により酸化誘導体が生成され、還元によりレボトフィソパムの還元された形態が生成される可能性があります .

4. 科学研究の応用

科学的研究の応用

Management of Anxiety Disorders

Levotofisopam has been utilized in treating anxiety disorders due to its anxiolytic properties. Clinical studies have demonstrated its effectiveness in reducing both objective and subjective measures of anxiety in patients. The compound's ability to modulate autonomic responses makes it a suitable candidate for addressing anxiety-related symptoms .

Treatment of Hyperuricemia and Gout

Recent research has identified this compound as a promising agent for lowering serum urate levels in patients with hyperuricemia and gout. A notable study involved administering this compound at a dosage of 50 mg three times daily for seven days to individuals with elevated serum urate levels. The results indicated a significant mean reduction in serum urate levels by 48.8%, with all participants achieving therapeutic levels below 6.0 mg/dL .

Table 1: Summary of Clinical Findings on this compound for Gout Treatment

| Study | Sample Size | Dosage | Duration | Mean % Reduction in SUA | Therapeutic SUA Achieved |

|---|---|---|---|---|---|

| 13 | 50 mg TID | 7 days | 48.8% | Yes (all subjects) |

Efficacy in Postmenopausal Women

A clinical trial evaluated the effects of this compound on hot flash frequency in postmenopausal women, demonstrating a significant reduction within just one week of treatment. This suggests that this compound may also be beneficial for managing menopausal symptoms, expanding its therapeutic scope beyond anxiety and gout .

Safety Profile

The safety profile of this compound has been assessed through various studies, revealing that it is generally well tolerated among patients. In the gout study mentioned earlier, adverse events were reported but were not severe enough to warrant discontinuation of treatment . Common side effects included musculoskeletal pain and headaches, which were manageable.

作用機序

レボトフィソパムは、主にガンマアミノ酪酸A受容体アゴニストとしての作用により効果を発揮します。このメカニズムには以下が含まれます。

ガンマアミノ酪酸A受容体への結合: レボトフィソパムはこれらの受容体に結合し、その活性を高めます。

神経伝達の調節: この結合により、抑制性神経伝達が増加し、抗不安作用および尿酸排泄作用などのさまざまな治療効果をもたらす可能性があります

6. 類似の化合物との比較

レボトフィソパムは、特定のエナンチオマー形態と独自の薬理学的プロファイルにより、他の類似の化合物とは異なります。類似の化合物には以下が含まれます。

他のベンゾジアゼピン: ジアゼパムやアルプラゾラムなど、薬理学的プロファイルと治療用途が異なるもの.

類似化合物との比較

Comparison with Similar Compounds

Mechanism of Action

Clinical Efficacy

Research and Development Status

- This compound : Phase 2a completed; further trials needed to confirm long-term safety and efficacy .

- KUX-1151 : Phase II trials ongoing in the U.S. and Japan .

- Arhalofenate : Development stalled due to mixed efficacy in gout and diabetes .

Critical Analysis of Evidence

生物活性

Levotofisopam is the S-enantiomer of tofisopam, a 2,3-benzodiazepine derivative primarily investigated for its potential therapeutic applications in treating anxiety and autonomic instability. Recent studies have highlighted its biological activity, particularly its uricosuric effects, which may offer new avenues for treating hyperuricemia and gout. This article delves into the biological activity of this compound, supported by data tables and case studies.

This compound exhibits several biological activities that contribute to its therapeutic potential:

- Uricosuric Activity : It enhances the renal excretion of uric acid, leading to reduced serum urate levels. This mechanism is crucial for patients with gout, where elevated uric acid levels can cause painful flare-ups.

- Anxiolytic Properties : As a benzodiazepine derivative, it may modulate neurotransmitter systems, particularly GABAergic pathways, contributing to its anxiolytic effects.

Phase 1 and 1b Trials

- Phase 1 Study : Conducted on healthy volunteers, this trial assessed the safety and pharmacokinetics of this compound. The results indicated acceptable safety profiles with unexpected reductions in serum urate levels .

- Phase 1b Study : Aimed at evaluating the efficacy of this compound in treating symptoms associated with menopause, this study also provided insights into its biological activity .

Efficacy in Gout Management

A pivotal open-label study investigated the effects of this compound on patients with gout. Key findings include:

- Study Design : Patients received 50 mg of this compound three times daily for seven days.

- Results :

- Mean Percent Reduction in Serum Urate (SUA) : 48.8% (range: 31.1% - 64.6%).

- Mean Absolute Reduction in SUA : 3.9 mg/dL (range: 2.3 - 5.3 mg/dL).

- Therapeutic SUA Achievement : All participants achieved a therapeutic SUA of <6.0 mg/dL by Day 7.

This study demonstrated that this compound significantly lowers SUA through increased fractional excretion of uric acid, indicating robust uricosuric activity .

Summary of Clinical Findings

| Study | Population | Dose | Duration | Mean % Reduction in SUA | Mean Absolute Reduction in SUA |

|---|---|---|---|---|---|

| Phase 1 | Healthy Volunteers | - | - | - | - |

| Gout Study | Patients with Hyperuricemia and Gout | 50 mg TID | 7 days | 48.8% (31.1%-64.6%) | 3.9 mg/dL (2.3-5.3) |

Adverse Effects

The treatment was generally well tolerated; however, some adverse effects were reported:

Q & A

Q. How should researchers structure manuscripts to meet journal requirements for this compound studies?

- Separate Results (data presentation) from Discussion (interpretation vs. prior work).

- Use SUPPORT guidelines for supplementary materials (e.g., NMR spectra, HPLC chromatograms) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。